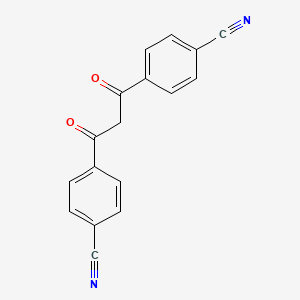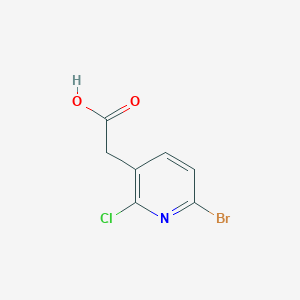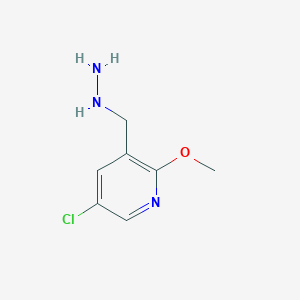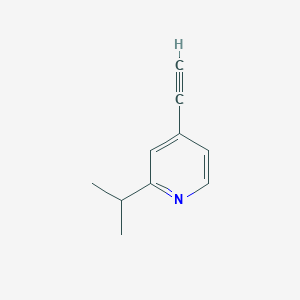
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole is a complex organic compound featuring a combination of triazole and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-benzyl-1H-1,2,4-triazole, which is then alkylated with a suitable alkylating agent to introduce the methylthiazole moiety . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate and sodium ascorbate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and reduce energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or thiazole rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiazole rings .
Applications De Recherche Scientifique
5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like aromatase, which is involved in the biosynthesis of estrogens . The compound’s ability to form hydrogen bonds with target molecules enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: Known for its broad range of pharmacological activities, including antimicrobial and anticancer properties.
Thiazole: Commonly found in various bioactive molecules and used in the synthesis of pharmaceuticals.
Uniqueness
What sets 5-(2-(3-((1H-1,2,4-Triazol-1-yl)methyl)-1-benzyl-1H-1,2,4-triazol-5-yl)ethyl)-4-methylthiazole apart is its unique combination of triazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a wider range of molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C18H19N7S |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
5-[2-[2-benzyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]ethyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C18H19N7S/c1-14-16(26-13-20-14)7-8-18-22-17(10-24-12-19-11-21-24)23-25(18)9-15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Clé InChI |
PSOUQVYTCVTYSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)CCC2=NC(=NN2CC3=CC=CC=C3)CN4C=NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol](/img/structure/B13131858.png)
![Benzyl 5,7-dichlorospiro[pyrano[4,3-d]pyrimidine-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13131860.png)


![1-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13131894.png)





![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)

